(4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
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Overview
Description
(4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a piperazine ring and a fluorophenyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bicyclic heptanone core: This can be achieved through a Diels-Alder reaction, followed by selective reduction and functional group transformations.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.
Attachment of the fluorophenyl group: This is usually done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity, while the fluorophenyl group can enhance binding affinity and specificity. The sulfonyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-(((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- (4R)-1-(((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Uniqueness
The presence of the fluorophenyl group in (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one distinguishes it from its analogs, potentially offering unique pharmacokinetic properties, such as improved metabolic stability and enhanced receptor binding affinity.
Properties
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S/c1-19(2)15-7-8-20(19,18(24)13-15)14-27(25,26)23-11-9-22(10-12-23)17-6-4-3-5-16(17)21/h3-6,15H,7-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNLJUCFQEUQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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